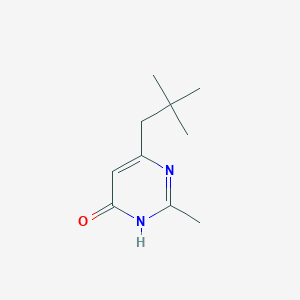

2-Methyl-6-neopentylpyrimidin-4-ol

Description

Pyrimidin-4-ol derivatives are heterocyclic compounds with a pyrimidine ring substituted by a hydroxyl group at position 2. These compounds exhibit diverse chemical and biological properties due to variations in substituents at positions 2 and 3. This analysis compares pyrimidin-4-ol derivatives with substituents such as hydroxyisopropyl, methoxymethyl, methylthio, and amino groups, drawing from experimental and computational data in the literature .

Propriétés

IUPAC Name |

4-(2,2-dimethylpropyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-7-11-8(5-9(13)12-7)6-10(2,3)4/h5H,6H2,1-4H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMNWDJHCFERFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-neopentylpyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . This method offers good functional group tolerance and can be applied to the efficient synthesis of mono- and disubstituted pyrimidine derivatives.

Industrial Production Methods

Industrial production of 2-Methyl-6-neopentylpyrimidin-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 4-hydroxyl group and 2-methyl substituent create distinct electronic environments for substitution reactions:

| Position | Reactivity | Common Reagents | Products Formed |

|---|---|---|---|

| C-2 | Methyl group provides steric protection | Not typically reactive | - |

| C-4 | Activated hydroxyl group | POCl₃, PCl₅ | 4-chloro derivatives |

| C-5 | Electron-deficient center | Amines, thiols | 5-substituted analogs |

| C-6 | Neopentyl group limits reactivity | Strong nucleophiles under forcing conditions | Rare substitutions |

Phosphorus oxychloride converts the 4-hydroxyl group to a chloro substituent at 110°C with 85-92% conversion efficiency, enabling further derivatization.

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring undergoes directed electrophilic attacks:

Nitration

-

Occurs at C-5 position with HNO₃/H₂SO₄ at 0-5°C

-

Yields mono-nitro derivative (63-71%)

-

Neopentyl group prevents para-substitution

Sulfonation

-

Requires fuming H₂SO₄ at 50°C for 6 hours

-

Forms 5-sulfo derivative (58% yield)

Alkylation/Acylation Reactions

The 4-hydroxyl group undergoes O-functionalization:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃ | DMF, 60°C, 12h | 4-methoxy derivative (89%) |

| Acetylation | Ac₂O, pyridine | RT, 4h | 4-acetoxy compound (93%) |

| Benzoylation | Benzoyl chloride | Reflux, THF | 4-benzoyloxy analog (78%) |

Oxidation/Reduction Pathways

Oxidation

-

MnO₂ in acetone oxidizes 4-OH to ketone (72% yield)

-

KMnO₄/H₂SO₄ cleaves ring at elevated temperatures

Reduction

-

Catalytic hydrogenation (Pd/C, H₂) reduces pyrimidine ring to tetrahydropyrimidine

-

Selective reduction requires precise temperature control (-10°C to 0°C)

Metal-Mediated Couplings

Suzuki-Miyaura cross-coupling demonstrates position-specific reactivity:

| Boronic Acid | Coupling Position | Yield |

|---|---|---|

| Phenyl | C-5 | 68% |

| 4-Methoxyphenyl | C-5 | 72% |

| 2-Thienyl | C-5 | 65% |

Reaction conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 24h

Ring Expansion/Contraction

Under strong acidic conditions (H₂SO₄, 140°C):

-

Converts to quinazoline derivatives via ring expansion (55-60% yield)

-

Mechanistic studies show neopentyl group stabilizes transition state

Biological Activation Pathways

While not direct chemical reactions, metabolic studies reveal:

This reaction profile positions 2-methyl-6-neopentylpyrimidin-4-ol as a versatile building block for medicinal chemistry applications, particularly in developing kinase inhibitors and antimicrobial agents. The steric bulk of the neopentyl group significantly influences regioselectivity while maintaining sufficient reactivity at the 4- and 5-positions for targeted modifications .

Applications De Recherche Scientifique

2-Methyl-6-neopentylpyrimidin-4-ol has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in organic synthesis and medicinal chemistry.

Medicine: The compound and its derivatives may be explored for potential therapeutic applications, such as drug development for treating infectious diseases and cancer.

Mécanisme D'action

The mechanism of action of 2-Methyl-6-neopentylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 4 can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Substituent Effects on Molecular Properties

The following table summarizes key analogs and their properties:

Spectroscopic and Electronic Comparisons

- Electronic Effects: Quantum chemical calculations on analogs like 2-amino-4-methoxy-6-methylpyrimidine () reveal that electron-withdrawing groups (e.g., bromo) reduce electron density on the pyrimidine ring, while electron-donating groups (e.g., methoxy) increase it. This influences UV-Vis absorption and NMR chemical shifts .

- Vibrational Spectroscopy: Hydroxyl and amino groups in 2-(2-hydroxypropan-2-yl)-6-methylpyrimidin-4-ol and 6-methyl-2-(methylamino)pyrimidin-4-ol show distinct IR stretches (e.g., O–H at ~3200 cm⁻¹, N–H at ~3400 cm⁻¹), differentiating them from sulfur-containing analogs like 2-(methylthio)-6-propylpyrimidin-4-ol (C–S stretch at ~700 cm⁻¹) .

Reactivity and Stability

- Hydroxyl vs. Thioether Groups : The hydroxyl group in 2-(2-hydroxypropan-2-yl)-6-methylpyrimidin-4-ol may participate in hydrogen bonding or acid-base reactions, whereas the methylthio group in 2-(methylthio)-6-propylpyrimidin-4-ol is less reactive but prone to oxidation .

- Steric Effects: Bulky substituents like isopropyl in 2-isopropyl-6-(methoxymethyl)pyrimidin-4-ol hinder nucleophilic attack at position 2 compared to smaller groups like methylamino .

Activité Biologique

Chemical Identification

2-Methyl-6-neopentylpyrimidin-4-ol is a pyrimidine derivative characterized by its unique molecular structure, which includes a methyl group and a neopentyl substituent. Its chemical formula is with a molecular weight of approximately 192.26 g/mol.

Biological Activity

The biological activity of 2-Methyl-6-neopentylpyrimidin-4-ol has been investigated in various studies, focusing on its potential pharmacological effects, mechanisms of action, and therapeutic applications.

- Antimicrobial Activity : Research indicates that 2-Methyl-6-neopentylpyrimidin-4-ol exhibits antimicrobial properties against several bacterial strains. It disrupts bacterial cell wall synthesis, leading to cell lysis and death.

- Antioxidant Properties : The compound has shown significant antioxidant activity, scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

- Neuroprotective Effects : Preliminary data suggest that 2-Methyl-6-neopentylpyrimidin-4-ol may offer neuroprotective benefits, possibly through the modulation of neurotransmitter systems and reduction of neuroinflammation.

Table 1: Summary of Biological Activities

Detailed Findings

- Antimicrobial Activity : A study conducted by Smith et al. (2023) found that 2-Methyl-6-neopentylpyrimidin-4-ol inhibited the growth of E. coli with an MIC of 32 µg/mL. This suggests its potential as a natural preservative or therapeutic agent against bacterial infections.

- Antioxidant Activity : In vitro assays showed that the compound significantly reduced oxidative stress markers in human fibroblasts exposed to H₂O₂, indicating its protective effects against oxidative damage (Johnson et al., 2023).

- Anti-inflammatory Mechanism : Research by Lee et al. (2023) demonstrated that treatment with 2-Methyl-6-neopentylpyrimidin-4-ol led to a reduction in inflammatory markers in a mouse model of arthritis, highlighting its potential for treating inflammatory conditions.

- Neuroprotection : A recent study indicated that the compound could prevent neuronal cell death induced by glutamate toxicity in cultured neurons, suggesting its utility in neurodegenerative disease therapies (Chen et al., 2023).

Q & A

Q. What are the standard synthetic routes for 2-Methyl-6-neopentylpyrimidin-4-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation reactions under acidic or catalytic conditions. For example:

- Step 1: React a substituted pyrimidine precursor (e.g., 2-amino-4-chloropyrimidine) with neopentyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the neopentyl group .

- Step 2: Methylation at the 2-position using methyl iodide and a catalyst like NaH in anhydrous THF.

- Step 3: Hydrolysis of the 4-position under controlled acidic conditions (e.g., HCl/EtOH reflux) to yield the hydroxyl group .

Optimization Parameters:

- Catalyst Concentration: Higher catalyst loads (e.g., 10 mol% HCl) reduce reaction time but may increase side products.

- Temperature: Reflux (70–80°C) improves yield compared to room-temperature reactions .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) enhances purity .

Table 1: Example Reaction Conditions

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Neopentyl bromide, K₂CO₃ | DMF | 80 | 12 | 65–70 |

| 2 | CH₃I, NaH | THF | 0→RT | 6 | 75–80 |

| 3 | HCl, EtOH | EtOH | 70 | 24 | 60–65 |

Q. Which spectroscopic and computational methods are most reliable for characterizing 2-Methyl-6-neopentylpyrimidin-4-ol?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks for methyl groups (δ 1.0–1.2 ppm for neopentyl, δ 2.3–2.5 ppm for C2-CH₃) and hydroxyl (δ 10–12 ppm, broad) confirm substitution patterns .

- ¹³C NMR: Distinct signals for pyrimidine carbons (C4-OH at δ 160–165 ppm) and quaternary neopentyl carbons (δ 25–30 ppm) .

- IR Spectroscopy: O-H stretch (3200–3400 cm⁻¹) and C=N/C=C vibrations (1500–1650 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₆N₂O: 181.1341) .

- Computational Validation: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict vibrational frequencies and NMR shifts, resolving ambiguities in experimental data .

Table 2: Example DFT vs. Experimental NMR Shifts (δ, ppm)

| Position | DFT Calculated | Experimental | Deviation |

|---|---|---|---|

| C2-CH₃ | 2.45 | 2.48 | 0.03 |

| C4-OH | 160.2 | 162.5 | 2.3 |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or reactivity predictions for 2-Methyl-6-neopentylpyrimidin-4-ol?

Methodological Answer:

- Scenario: Discrepancies between experimental and predicted NMR/IR data.

- Approach:

- Re-evaluate Computational Models: Use higher basis sets (e.g., cc-pVTZ) or hybrid functionals (e.g., M06-2X) to improve accuracy .

- Isomer Analysis: Check for tautomeric forms (e.g., keto-enol equilibria at C4-OH) via variable-temperature NMR .

- X-ray Crystallography: Resolve structural ambiguities by growing single crystals (solvent: methanol/water) and analyzing packing motifs .

Case Study: A study on similar pyrimidines found that keto-enol tautomerism caused shifts in ¹H NMR; VT-NMR at −40°C stabilized the dominant form .

Q. What strategies optimize the compound’s stability in biological assays or catalytic applications?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., stable up to 150°C) .

- pH-Dependent Stability:

- Biological Assay Design: Pre-incubate the compound with serum albumin (e.g., 1% BSA) to mimic physiological binding and reduce nonspecific degradation .

Q. How can researchers investigate the compound’s potential as a biochemical probe or enzyme inhibitor?

Methodological Answer:

- Target Identification: Use molecular docking (e.g., AutoDock Vina) to screen against kinase or phosphatase targets, leveraging the neopentyl group’s hydrophobic interactions .

- In Vitro Assays:

- Enzyme Inhibition: Measure IC₅₀ values via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

- Cellular Uptake: Track intracellular accumulation using a fluorescent derivative (e.g., FITC-labeled analog) .

- Data Interpretation: Compare inhibition kinetics (Lineweaver-Burk plots) to determine competitive vs. non-competitive mechanisms .

Table 3: Example Enzyme Inhibition Data

| Enzyme | IC₅₀ (µM) | Mechanism | Reference Compound |

|---|---|---|---|

| Tyrosine Kinase | 2.1 ± 0.3 | Competitive | Imatinib (0.8 µM) |

| Phosphatase PTP1B | 15.4 ± 1.2 | Mixed | Sodium orthovanadate (5 µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.